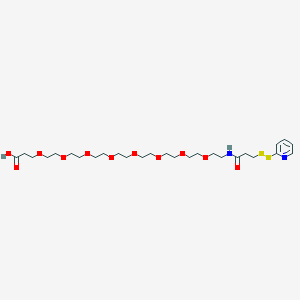

SPDP-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114428 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-96-6 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility, Handling, and Activation of SPDP-PEG8-acid

Topic: SPDP-PEG8-acid Solubility and Handling in Aqueous Buffers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Bioconjugation Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

This compound (1334177-96-6) is a heterobifunctional crosslinker designed for precision bioconjugation. Unlike the standard SPDP reagent (which contains an NHS ester), this variant features a free carboxylic acid on one terminus and a pyridyldithio group on the other, separated by a hydrophilic octaethylene glycol (PEG8) spacer.

The inclusion of the PEG8 spacer resolves the chronic hydrophobicity issues associated with legacy hydrocarbon crosslinkers (e.g., LC-SPDP), preventing aggregation in antibody-drug conjugates (ADCs) and preserving protein pharmacokinetics. However, the acid functionality dictates a fundamentally different solubility and activation workflow compared to NHS-ester variants.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-(2-Pyridyldithio)-PEG8-propionic acid |

| Molecular Weight | 638.79 Da |

| Molecular Formula | C₂₇H₄₆N₂O₁₁S₂ |

| Appearance | Viscous oil or low-melting solid (White to off-white) |

| Reactive Groups | Pyridyldithio (Thiol-reactive); Carboxylic Acid (Amine-reactive upon activation) |

| Spacer Length | ~38 Å (PEG8) |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Methanol |

| Solubility (Aqueous) | Soluble in PBS, Tris, HEPES (pH > 4.[1][2][3][4][5]5) |

Solubility Mechanics & Stock Preparation

Although this compound is water-soluble due to the ether oxygen atoms in the PEG chain, direct dissolution in aqueous buffers is not recommended for quantitative workflows. The compound is often a viscous oil or waxy solid, making it difficult to weigh small quantities accurately.

The "Organic Stock" Protocol (Recommended)

To ensure stoichiometry and stability, establish a high-concentration stock solution in a water-miscible organic solvent before aqueous dilution.

Step 1: Solvent Selection

-

Primary Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Why: These solvents disrupt intermolecular hydrogen bonding, ensuring complete dissolution. They are compatible with downstream EDC/NHS activation chemistries.

-

Avoid: Alcohols (Methanol/Ethanol) if downstream activation involves esters sensitive to transesterification (though less critical for the free acid form, DMSO is safer).

Step 2: Preparation of Stock Solution (50 mM)

-

Equilibrate the this compound vial to room temperature (prevent condensation).

-

Weigh approximately 10 mg of reagent.

-

Calculate the required volume of DMSO to achieve 50 mM concentration.

-

Calculation: Volume (µL) = [Mass (mg) / 638.79] × 20,000.

-

-

Vortex for 30 seconds until optically clear.

-

Storage: Aliquot and store at -20°C under nitrogen/argon. Stable for 6-12 months.

Aqueous Dilution & Buffer Compatibility

Once in stock form, this compound can be diluted into aqueous buffers.

-

Solubility Limit: The PEG8 spacer allows solubility >10 mM in aqueous buffers, far exceeding the requirements for typical conjugation (usually 0.1 – 2 mM).

-

pH Dependency: The terminal carboxylic acid (pKa ~4.5) must be deprotonated for maximum solubility. Ensure buffer pH is ≥ 5.0 .

-

Buffer Selection:

-

PBS (pH 7.2): Ideal for general handling.

-

MES (pH 4.7 - 6.0): Mandatory if performing EDC/NHS activation (see Section 4).

-

Borate (pH 8.5): Suitable for thiol-exchange reactions, but avoid if activating the acid.

-

Visualizing the Solubility & Reactivity Logic

The following diagram illustrates the dual-nature of the molecule: the hydrophilic PEG shell that drives aqueous solubility and the reactive termini that dictate the buffer choice.

Caption: Structural domains of this compound. The PEG8 spacer recruits water molecules, overcoming the hydrophobicity of the aromatic pyridyldithio group.

Operational Workflow: Activation & Conjugation

Since this compound lacks a pre-activated NHS ester, it is inert toward amines until activated. This offers a distinct advantage: stability in aqueous solution. You can dissolve it in water without hydrolysis, unlike SPDP-NHS.

Protocol A: Two-Step Activation (Carboxyl-to-Amine)

Use this workflow to conjugate the SPDP linker to a protein or amine-containing surface.

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

sNHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Step-by-Step:

-

Dissolution: Dilute this compound stock into Activation Buffer to a final concentration of 1 mM.

-

Activation: Add EDC (final 2 mM) and sNHS (final 5 mM).

-

Incubation: React for 15 minutes at Room Temperature (RT). This generates the semi-stable NHS-ester in situ.

-

Conjugation: Add the amine-containing target (Protein/Ligand). Adjust pH to 7.2–7.5 immediately (using concentrated PBS or Bicarbonate) to favor amide bond formation.

-

Purification: Desalt (Sephadex G-25) to remove excess reagents and byproducts.

Protocol B: Thiol-Disulfide Exchange

Use this workflow to react the pyridyldithio end with a cysteine-containing molecule.

Buffer: PBS, pH 7.5, 1 mM EDTA (EDTA is critical to prevent metal-catalyzed oxidation of thiols).

-

Reaction: Mix this compound (or the SPDP-labeled molecule from Protocol A) with the sulfhydryl-containing target.

-

Monitoring: The reaction releases Pyridine-2-thione , which absorbs strongly at 343 nm (Extinction Coefficient: 8,080 M⁻¹cm⁻¹).

-

Quantification: Measure A₃₄₃ before and after reaction to calculate the molar ratio of conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Concentration too high or rapid addition. | Dilute the DMSO stock slowly while vortexing. Ensure final organic % < 10%.[6] |

| Low Conjugation Efficiency (Amine) | Hydrolysis of in-situ NHS ester; pH mismatch. | Ensure Activation is at pH 5-6, but Conjugation is at pH 7.2-7.5. Move quickly after activation. |

| No Release of Pyridine-2-thione | Oxidized thiols on target protein. | Pre-treat target with TCEP or DTT, then rigorously desalt to remove reducing agent before adding SPDP. |

| Cloudiness in Stock | Moisture contamination. | Use anhydrous DMSO. Store over molecular sieves if possible. |

Workflow Diagram: From Powder to Conjugate

Caption: Dual-path workflow depending on whether the Carboxylic Acid or Pyridyldithio group is the primary reaction target.

References

- Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Standard reference for EDC/NHS and Thiol-Disulfide chemistry).

Sources

The Versatile Crosslinker: A Technical Guide to SPDP-PEG8-acid in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinking reagent is paramount. The ideal linker must not only efficiently couple biomolecules but also offer desirable properties such as enhanced solubility, reduced immunogenicity, and controlled release of payloads. SPDP-PEG8-acid has emerged as a powerful and versatile tool in this domain, offering a unique combination of amine and thiol reactivity, a precisely defined polyethylene glycol (PEG) spacer, and a cleavable disulfide bond. This guide provides an in-depth exploration of this compound, from its fundamental chemistry to practical applications and expert insights, empowering you to leverage its full potential in your research and development endeavors.

Understanding the Molecular Architecture and Mechanism of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. Its structure consists of three key components:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group: This moiety contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a 2-pyridyldithio group for reaction with sulfhydryls (thiols).

-

Polyethylene glycol (PEG) spacer: An eight-unit PEG chain (PEG8) provides a hydrophilic and flexible spacer between the conjugated molecules.

-

Terminal carboxylic acid: This group allows for further derivatization or conjugation to other molecules bearing primary amines, following activation.

The conjugation process with this compound is a two-step reaction. First, the NHS ester of the SPDP group reacts with a primary amine on a biomolecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-8.[1][2] The second step involves the reaction of the 2-pyridyldithio group with a sulfhydryl group on a second molecule. This results in a disulfide exchange reaction, forming a new disulfide bond between the two molecules and releasing pyridine-2-thione, a chromophore that can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[1][3]

The inclusion of the PEG8 spacer is a critical design feature. PEG is a hydrophilic and biocompatible polymer that can increase the solubility of the resulting conjugate, reduce aggregation, and minimize immunogenic responses.[3][4] In the context of antibody-drug conjugates (ADCs), the PEG linker can significantly impact the potency, stability, and pharmacokinetic profile of the therapeutic.[4] For instance, the ADC drug Zynlonta incorporates a maleimide PEG8 linker to connect the payload to the antibody.[4]

dot graph "SPDP_PEG8_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

} Caption: Molecular components of this compound.

Supplier and Catalog Information

A variety of chemical suppliers offer this compound and related derivatives. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of technical support.

| Supplier | Product Name | Catalog Number | Purity |

| BroadPharm | This compound | BP-21940 | 98% |

| Precise PEG | This compound | AG-2726 | >96% |

| PurePEG | SPDP-PEG8-CH2CH2COOH | 437408 | - |

| DC Chemicals | This compound | - | - |

This table provides a summary of some available suppliers and their corresponding catalog numbers for this compound. Researchers should always verify the product specifications directly with the supplier before purchase.

Step-by-Step Protocol for Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins, Protein A (containing primary amines) and Protein B (containing sulfhydryl groups), using an SPDP-PEG linker. Note that this compound itself requires activation of the carboxylic acid to react with amines. For a more direct amine-to-thiol conjugation, an SPDP-PEG-NHS ester is often used. The following protocol is adapted for a generic SPDP-PEG reagent.

Materials:

-

SPDP-PEG reagent

-

Protein A (in amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)

-

Protein B (in thiol-free buffer, e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Dithiothreitol (DTT)

-

Desalting columns

-

Reaction buffers

Procedure:

-

Preparation of SPDP-PEG Stock Solution: Dissolve the SPDP-PEG reagent in anhydrous DMSO or DMF to a final concentration of 25 mM.[1] This stock solution should be prepared fresh before each use.

-

Modification of Protein A with SPDP-PEG: a. Prepare a solution of Protein A at a concentration of 1-5 mg/mL in the reaction buffer.[1] b. Add a calculated amount of the SPDP-PEG stock solution to the Protein A solution. A common starting point is a 20-fold molar excess of the crosslinker to the protein. c. Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

-

Purification of SPDP-Modified Protein A: Remove the excess, unreacted SPDP-PEG reagent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent unwanted side reactions in the subsequent step.

-

Conjugation of SPDP-Modified Protein A with Protein B: a. Add the purified SPDP-modified Protein A to the solution of Protein B. The molar ratio of the two proteins should be optimized based on the desired final conjugate. b. Allow the reaction to proceed for 8 to 16 hours at room temperature.[5]

-

Purification of the Final Conjugate: The final protein-protein conjugate can be purified from the reaction mixture using size-exclusion chromatography or other appropriate purification techniques.

dot graph "Protein_Conjugation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];

} Caption: A simplified workflow for protein-protein conjugation using an SPDP-PEG linker.

Quantification and Characterization of the Conjugate

A critical aspect of any bioconjugation workflow is the ability to confirm the success of the reaction and characterize the final product.

Quantification of SPDP Incorporation:

As mentioned earlier, the reaction of the 2-pyridyldithio group with a thiol releases pyridine-2-thione. The concentration of this byproduct can be determined by measuring its absorbance at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹).[1] This allows for the calculation of the number of SPDP molecules incorporated per protein molecule.

Characterization of the Conjugate:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the higher molecular weight conjugate and to assess the purity of the final product.

-

Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can provide precise mass information of the conjugate, confirming the successful coupling of the two biomolecules and the linker.

-

Functional Assays: It is essential to perform functional assays to ensure that the biological activity of the conjugated molecules is retained after the modification process.

Troubleshooting Common Issues in SPDP-PEG Conjugation

Even with a well-defined protocol, challenges can arise during bioconjugation reactions. Here are some common issues and potential solutions:

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Efficiency | - Inappropriate reaction buffer pH. - Inactive SPDP-PEG reagent due to hydrolysis. - Insufficient molar excess of the crosslinker. - Inaccessible amine or thiol groups on the proteins. | - Ensure the reaction buffer is between pH 7 and 8. - Use freshly prepared SPDP-PEG stock solution. - Increase the molar ratio of the crosslinker to the protein. - Consider using a longer PEG spacer to overcome steric hindrance. |

| Protein Precipitation | - The protein is not stable at the reaction pH. - The conjugate is less soluble than the individual proteins. | - Perform a buffer screen to find the optimal pH for protein stability. - The hydrophilic PEG linker should help with solubility, but if precipitation occurs, consider reducing the reaction concentration. |

| Premature Cleavage of Disulfide Bond | - Presence of reducing agents in the buffers or on labware. | - Ensure all buffers and equipment are free of reducing agents like DTT or β-mercaptoethanol. |

The Future of SPDP-PEG Linkers in Drug Development

The unique properties of SPDP-PEG linkers continue to make them valuable tools in the development of next-generation therapeutics. Their application in ADCs is particularly noteworthy, where the cleavable disulfide bond allows for the targeted release of cytotoxic payloads within the reducing environment of tumor cells.[6] As our understanding of disease biology deepens, the ability to precisely engineer bioconjugates with tailored properties will become even more critical. This compound and its derivatives, with their well-defined structure and versatile reactivity, are poised to remain at the forefront of this exciting field.

References

-

DC Chemicals. (n.d.). This compound|CAS 1334177-96-6. Retrieved from [Link]

-

Al-Ahmadi, A. A., & Al-Zahrani, M. H. (2022). Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques. Pharmaceuticals, 15(9), 1123. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 5. Thermo Scientific PEG12-SPDP (PEGylated, long-chain SPDP crosslinker) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]

The Redox Switch: Engineering Cleavable Disulfide Bonds for Targeted Drug Delivery

Executive Summary

The exploitation of the glutathione (GSH) concentration gradient between the extracellular and intracellular environments represents one of the most robust strategies in targeted drug delivery. This guide details the physicochemical principles, synthetic strategies, and validation protocols for designing disulfide-based delivery systems. It moves beyond basic textbook definitions to address the engineering challenges of stability-release trade-offs, steric modulation, and self-immolative cascades.

The Biological Rationale: The Glutathione Gradient

The efficacy of disulfide-based systems relies entirely on the steep redox gradient between the bloodstream and the cytosol. This is not merely a difference in concentration but a fundamental shift in chemical potential.

The Quantitative Gradient

The design of a disulfide linker must account for the "stability-lability paradox": the bond must survive the oxidative environment of the plasma (

| Compartment | GSH Concentration | Redox State | Implication for Linker Design |

| Blood Plasma | Oxidizing | Linker must resist exchange with Albumin-Cys34. | |

| Microsomes | Reducing | Early-stage cleavage possible. | |

| Cytosol | Highly Reducing | Primary site of payload release. | |

| Nucleus | Highly Reducing | Critical for DNA-intercalating payloads. |

Key Insight: The 1000-fold differential allows the disulfide bond to act as a "biological fuse," triggered only upon internalization.

Mechanistic Pathway & Visualization

The cleavage mechanism is driven by Thiol-Disulfide Exchange. A free thiolate (from GSH) attacks the disulfide bond of the linker. This is an

Diagram 1: The Cellular Redox Trigger

This diagram illustrates the journey of a disulfide-linked conjugate from the oxidizing bloodstream to the reducing cytosol.

Figure 1: The "Redox Switch" mechanism showing the transition from the oxidizing extracellular space to the cytosolic reduction event.

Synthetic Engineering: Tuning Kinetics

A simple unhindered disulfide bond is often too labile for clinical applications, leading to premature drug release in circulation (off-target toxicity). To solve this, we employ Steric Hindrance .[1][]

The Gem-Dimethyl Effect

By adding methyl groups adjacent to the disulfide bond, we introduce steric bulk that impedes the approach of the attacking thiolate.

-

Unhindered (e.g., SPDP): Fast cleavage, lower plasma stability.

-

Hindered (e.g., SPDB, SPP): Slower cleavage, high plasma stability.

Case Study: Mylotarg (Gemtuzumab ozogamicin) Mylotarg utilizes a hindered linker. The methyl groups adjacent to the disulfide bond ensure the drug remains conjugated during its long circulation time but eventually releases the toxic calicheamicin payload once inside the tumor cell [1].

Self-Immolative Linkers

Often, the drug cannot function with a residual thiol group (–SH) attached after cleavage. Self-immolative spacers (e.g., p-aminobenzyl alcohol, PABC) are used.

-

Disulfide cleavage reveals a nucleophile (amine or phenol).

-

Electronic cascade (1,6-elimination) occurs.

-

Native drug is released without modification.

Experimental Protocol: In Vitro Release Assay

To validate a delivery system, you must simulate the cytosolic environment. This protocol uses Dithiothreitol (DTT) or Glutathione (GSH) to measure release kinetics.

Reagents

-

Release Media A (Extracellular mimic): PBS (pH 7.4) +

GSH. -

Release Media B (Intracellular mimic): PBS (pH 7.4) +

GSH.[3] -

Dialysis Membrane: MWCO 3.5 kDa (or appropriate for your carrier).

Step-by-Step Workflow

-

Preparation: Dissolve 5 mg of the Drug-Disulfide-Polymer conjugate in 2 mL of PBS.

-

Loading: Transfer the solution into a pre-soaked dialysis bag.

-

Incubation:

-

Place the dialysis bag into 50 mL of Media A (Control).

-

Place a second bag into 50 mL of Media B (Experimental).

-

-

Sampling: Incubate at

with gentle stirring (100 rpm).-

Withdraw 1 mL of the external medium at defined intervals: 0.5h, 1h, 2h, 4h, 8h, 12h, 24h.

-

Immediately replace with 1 mL of fresh pre-warmed medium to maintain sink conditions.

-

-

Quantification: Analyze samples via HPLC or UV-Vis spectrophotometry (depending on the drug's absorbance).

-

Data Analysis: Plot Cumulative Release (%) vs. Time.

-

Success Criteria:

release in Media A over 24h;

-

Synthesis Pathway: Pyridyl Disulfide Activation

The most reliable method for forming asymmetric disulfide bonds prevents the formation of homodimers (Linker-Linker or Drug-Drug). This relies on Pyridyl Disulfide (PDS) activation.

Diagram 2: PDS Conjugation Workflow

This flowchart outlines the chemical logic for synthesizing an asymmetric disulfide conjugate.

Figure 2: The Pyridyl Disulfide (PDS) activation route allows for stoichiometric control and visual monitoring of the reaction via the release of the yellow byproduct Pyridine-2-thione.

References

-

National Institutes of Health (NIH). (2020). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. PMC. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells. ACS Publications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers. PMC. Retrieved from [Link]

-

WuXi Biology. (n.d.). LUMO-Assisted Design of Disulfide Linkers. Retrieved from [Link]

Sources

SPDP-PEG8-acid safety data sheet information

Advanced Safety, Handling, and Bioconjugation Protocols

Executive Summary

SPDP-PEG8-acid (3-(2-Pyridyldithio)propionyl-PEG8-carboxylic acid) is a high-performance heterobifunctional crosslinker extensively used in the development of Antibody-Drug Conjugates (ADCs) and protein-protein interactions.[][2][3][4][5][6][7][8] Unlike hydrophobic carbon-chain crosslinkers, the hydrophilic polyethylene glycol (PEG) spacer (n=8) significantly enhances the aqueous solubility of the resulting conjugate, reducing aggregation and improving pharmacokinetics.

This guide synthesizes critical safety data, physicochemical properties, and validated experimental protocols. It is designed for researchers requiring a self-validating workflow for the activation and application of the carboxyl-terminated variant of the SPDP linker family.

Part 1: Chemical Identity & Physicochemical Profile[9]

The precise characterization of this compound is prerequisite to its application. The "Acid" designation indicates a terminal carboxylic group requiring activation (typically via EDC/NHS) prior to amine reactivity.[2]

| Property | Specification |

| Chemical Name | 3-(2-Pyridyldithio)propionyl-PEG8-acid |

| CAS Number | 1334177-96-6 |

| Molecular Formula | C₂₇H₄₆N₂O₁₁S₂ |

| Molecular Weight | 638.79 g/mol |

| Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in DMSO, DMF, DCM; Water soluble (due to PEG8) |

| Appearance | Viscous oil or low-melting solid (depending on purity/temp) |

| Reactive Groups | 1. Carboxylic Acid (Target: Primary Amines via activation)2. 2-Pyridyldithio (Target: Sulfhydryls via disulfide exchange) |

| Cleavability | Cleavable via reduction (DTT, TCEP) of the internal disulfide bond |

Part 2: Safety Hazard Assessment (SDS Synthesis)

While this compound is a specialized research reagent, it presents specific hazards common to reactive organic disulfides and PEGylated acids. This assessment is synthesized from GHS-compliant safety data sheets.[9]

1. GHS Classification & Hazards[8][9][10][11]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[9]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[9]

2. Precautionary Handling (PPE)

-

Respiratory: Use N95 (US) or type P1 (EN 143) dust masks if handling powder/solid forms. Perform weighing and solvation in a chemical fume hood.

-

Cutaneous: Nitrile gloves (minimum 0.11 mm thickness) are required. The PEG moiety increases skin permeability; avoid direct contact with the dissolved reagent.

-

Ocular: Safety glasses with side shields or chemical splash goggles.

3. Storage & Stability

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) and keep desiccated.

-

Stability Risk: The disulfide bond is susceptible to oxidation or premature reduction. The carboxylic acid is stable, but if converted to an NHS ester in situ and stored, it becomes moisture-sensitive.

Part 3: Technical Application & Bioconjugation Workflow

The utility of the Acid form (vs. the pre-activated NHS ester) lies in its stability and the researcher's ability to control the activation step. The following protocol details the conversion of this compound to an amine-reactive intermediate, followed by conjugation.

Phase 1: Activation (The EDC/NHS Coupling)

Causality: The carboxylic acid is unreactive toward amines at neutral pH. We must convert it to a semi-stable NHS ester using EDC (carbodiimide) and NHS.

Reagents:

-

This compound (Stock: 100 mM in dry DMSO)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)

-

Activation Buffer: MES Buffer (0.1 M, pH 4.7–6.0)

Protocol:

-

Dissolve this compound in dry DMSO.

-

Add EDC and NHS to the solution at a molar ratio of 1:1.2:1.2 (SPDP:EDC:NHS).

-

Incubation: React for 15–30 minutes at room temperature.

-

Note: Low pH (MES buffer) favors EDC stability and ester formation while preventing rapid hydrolysis.

-

Phase 2: Conjugation to Primary Amines (Lysine)

Causality: The newly formed NHS-ester attacks primary amines on the target protein (e.g., Antibody), forming a stable amide bond.

Protocol:

-

Buffer Exchange: Ensure the target protein is in an amine-free buffer (PBS, pH 7.2–8.0). Avoid Tris or Glycine.

-

Mixing: Add the activated SPDP-PEG8 solution to the protein.

-

Ratio: Typical challenge ratio is 10–50 molar excess of SPDP over protein.

-

-

Incubation: 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Purification: Remove excess crosslinker via Desalting Column (Zeba Spin) or Dialysis.

Phase 3: Disulfide Exchange (The Payload Reaction)

Causality: The protein now carries the Pyridyldithio group. Adding a sulfhydryl-containing payload (Drug-SH or Protein-SH) triggers a disulfide exchange, releasing pyridine-2-thione.

-

Add the Thiol-containing molecule to the SPDP-modified protein.

-

Monitoring: The release of pyridine-2-thione can be monitored at 343 nm (Extinction coefficient: 8.08 x 10³ M⁻¹cm⁻¹) to quantify the reaction progress.[3]

Part 4: Visualizing the Pathway

The following diagram illustrates the chemical logic flow from the inert acid precursor to the final cleavable conjugate.

Figure 1: Reaction pathway for this compound, detailing activation, amide bond formation, and disulfide exchange.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure activation is done in dry solvent or acidic buffer (MES). Use immediately upon activation. |

| Precipitation | Hydrophobicity of payload | While PEG8 helps, high loading of hydrophobic drugs can precipitate the protein. Lower the molar excess. |

| No Reaction with Payload | Oxidized Sulfhydryls | Ensure the payload -SH groups are reduced. Treat payload with TCEP prior to mixing (remove TCEP if not immobilized). |

| Inaccurate Quantification | DTT Interference | DTT cleaves the SPDP linker.[5][7] Ensure DTT is removed via desalting before quantifying SPDP incorporation. |

References

-

BroadPharm. this compound Product Monograph & SDS. Retrieved from

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide.[7] Retrieved from

-

National Institutes of Health (PMC). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from

-

BenchChem. Protocol for Biotin-PEG8-acid Protein Labeling. Retrieved from

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. anaspec.com [anaspec.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: SPDP-PEG8-Acid Protein Conjugation Protocol

Abstract & Technical Scope

This guide details the protocol for utilizing SPDP-PEG8-acid (Succinimidyl 3-(2-pyridyldithio)propionate-PEG8-Carboxylic Acid) in heterobifunctional protein crosslinking. Unlike the pre-activated NHS-ester variant, the Acid form requires in-situ activation (typically via EDC/NHS) to react with primary amines. This reagent introduces a cleavable disulfide bond flanked by a hydrophilic polyethylene glycol (PEG8) spacer, significantly reducing aggregation and steric hindrance compared to hydrophobic linkers (e.g., LC-SPDP).

Key Application: Construction of Antibody-Drug Conjugates (ADCs), protein-protein dimers, and surface immobilization where solubility and spacer flexibility are critical.

Mechanism of Action

The conjugation strategy relies on a two-step heterobifunctional pathway:

-

Carboxyl Activation (Amine Targeting): The terminal carboxylic acid of this compound is activated using EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable amine-reactive NHS ester. This intermediate reacts with lysine

-amines on Protein A , yielding a pyridyldithio-activated protein. -

Disulfide Exchange (Thiol Targeting): The pyridyldithio group on Modified Protein A reacts with a free sulfhydryl (-SH) on Protein B (or drug payload). This reaction releases pyridine-2-thione (leaving group) and forms a stable disulfide conjugate.

Why PEG8?

-

Solubility: The 8-unit PEG spacer (

30-35 Å) prevents the hydrophobicity of the SPDP moiety from precipitating sensitive proteins. -

Cleavability: The internal disulfide bond allows for payload release in reducing environments (e.g., cytosolic glutathione), essential for intracellular drug delivery.

Materials & Reagents

| Component | Specification | Storage |

| This compound | Heterobifunctional linker (MW | -20°C (Desiccated) |

| EDC (EDAC) | Carboxyl activator | -20°C (Hygroscopic) |

| Sulfo-NHS | Stabilizer for activation (Water soluble) | 4°C |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |

| Conjugation Buffer | PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2, EDTA-free initially* | Room Temp |

| Reducing Agent | DTT or TCEP (if thiol generation is needed) | Freshly Prepared |

*Note: EDTA (1-5 mM) is recommended during the Thiol-reaction step to prevent metal-catalyzed oxidation, but avoid it during initial activation if using specific metal-dependent purification.

Experimental Protocol

Phase 1: Activation of this compound

Critical Distinction: If you possess "SPDP-PEG8-NHS Ester", skip to Phase 2. This section is strictly for the "Acid" form.

Goal: Convert the inert -COOH group into an amine-reactive NHS ester.

-

Stock Preparation: Dissolve 10 mg of this compound in 100

L of dry DMSO or DMF (Concentration -

Activation Mix:

-

To 1 mL of Activation Buffer (MES, pH 6.0), add:

-

10

L of this compound stock. -

0.4 mg EDC (approx. 2 mM final).

-

1.1 mg Sulfo-NHS (approx. 5 mM final).

-

-

Incubation: React for 15 minutes at Room Temperature (RT).

-

Chemistry Insight: Low pH (6.0) favors EDC stability and ester formation while minimizing hydrolysis.

-

Phase 2: Conjugation to Protein A (Amine Reaction)

-

Protein Prep: Buffer exchange Protein A into PBS (pH 7.2). Ensure concentration is 1–5 mg/mL.[1][2]

-

Reaction: Add the Activated SPDP-PEG8 mix (from Phase 1) to Protein A .

-

Stoichiometry: Aim for a 10-20 fold molar excess of Linker-to-Protein.

-

Example: For 1 mL of IgG (150 kDa, 2 mg/mL), add approx. 10-15

L of the activated linker mix.

-

-

Incubation: Incubate for 30–60 minutes at RT or 2 hours at 4°C.

-

Purification (Critical): Remove excess EDC/NHS and unreacted linker using a Desalting Column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS + 1 mM EDTA .

-

Result:Pyridyldithio-Activated Protein A .

-

Phase 3: Conjugation to Payload (Thiol Reaction)

Scenario: Conjugating Activated Protein A to a Thiol-containing Molecule (Protein B or Drug-SH).

-

Thiol Check: Ensure Protein B has free sulfhydryls. If not, reduce native disulfides with DTT/TCEP or introduce thiols via Traut’s Reagent.

-

Mixing: Mix Activated Protein A with Protein B-SH at a 1:1 to 1:3 molar ratio.

-

Incubation: React overnight at 4°C or 2-4 hours at RT.

-

Visual Check: No precipitation should occur due to the PEG8 spacer.

-

-

Monitoring: Measure Absorbance at 343 nm .

-

Mechanism:[3] The release of pyridine-2-thione is directly proportional to the number of crosslinks formed.

-

-

Final Purification: Size Exclusion Chromatography (SEC) to separate the Conjugate (High MW) from unconjugated Protein B.

Quantification & Quality Control

Calculating Degree of Labeling (DOL)

To determine how many SPDP linkers are attached to Protein A (Post-Phase 2):

-

Take an aliquot of Pyridyldithio-Activated Protein A .

-

Add DTT (final 10 mM) to cleave the pyridine-2-thione group.

-

Measure

after 15 mins. -

Calculate concentration of released pyridine-2-thione:

[4][5] -

Divide this molar concentration by the protein concentration to get moles of linker per mole of protein .

Visualization of Workflow

Caption: Stepwise activation and conjugation pathway of this compound. Blue nodes represent protein species; Red/Yellow represent linker states.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Perform activation and conjugation rapidly; keep pH < 7.5 during conjugation. |

| Precipitation | Over-modification | Reduce Linker:Protein molar ratio (aim for 5-10x excess). |

| No Pyridine-2-thione Signal (343nm) | Oxidized Thiols on Protein B | Treat Protein B with TCEP or DTT, then desalt immediately before conjugation. |

| Aggregation | Hydrophobic interactions | Ensure PEG8 variant is used; add 0.05% Tween-20 if compatible. |

References

-

BroadPharm. this compound Product Protocol & Structure. Retrieved from BroadPharm Catalog. Link

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide. (Standard SPDP chemistry grounding). Link

-

Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation.[4] Biochemical Journal, 173(3), 723–737. Link

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Authoritative Text on Heterobifunctional Crosslinkers).

Sources

Mastering Bioconjugation: A Senior Application Scientist's Guide to SPDP-PEG8-Acid

Introduction: The Architectonics of Precision Bioconjugation

In the landscape of advanced drug development and molecular biology, the ability to selectively link biomolecules is paramount. Bioconjugation is the chemical strategy that allows for the precise coupling of molecules, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes. The choice of linker is a critical determinant of the final conjugate's stability, functionality, and in vivo performance.

This guide provides an in-depth exploration of SPDP-PEG8-acid , a heterobifunctional crosslinker designed for the versatile and controlled conjugation of biomolecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and offer expert insights into the characterization and troubleshooting of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their specific applications.

The this compound linker possesses three key functional components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.

-

Pyridyl Disulfide: A thiol-reactive group that undergoes a disulfide exchange reaction with a free sulfhydryl group (thiol) to form a new, cleavable disulfide bond.

-

PEG8 Spacer: An eight-unit polyethylene glycol (PEG) spacer that enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity[1].

The heterobifunctional nature of this compound allows for a sequential and controlled two-step conjugation process, minimizing the formation of unwanted homodimers.

The Chemistry of Control: Reaction Mechanisms

A thorough understanding of the underlying chemical reactions is essential for optimizing conjugation efficiency and ensuring the integrity of the final product.

Step 1: Amine Acylation with the NHS Ester

The conjugation process is initiated by the reaction of the NHS ester moiety of this compound with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS)[2].

The pH of the reaction buffer is a critical parameter. The reaction is most efficient in the pH range of 7.2 to 8.5[3][4]. At lower pH values, the primary amines are protonated and thus non-nucleophilic, slowing down the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate[3].

Step 2: Thiol-Disulfide Exchange

Once Molecule A is functionalized with the this compound linker, the pyridyl disulfide group is available to react with a thiol-containing biomolecule (Molecule B). This reaction is a thiol-disulfide exchange, where the thiolate anion of Molecule B attacks one of the sulfur atoms of the pyridyl disulfide. This results in the formation of a new disulfide bond between Molecule A and Molecule B, and the release of pyridine-2-thione[5]. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction[6]. This reaction proceeds optimally at a pH between 7 and 8[7].

Visualizing the Workflow: A Graphviz Representation

Caption: Overall workflow for bioconjugation using this compound.

Detailed Application Protocols

These protocols are designed to be a robust starting point. Optimization of molar ratios, reaction times, and concentrations may be necessary for specific applications.

Protocol 1: Activation of an Amine-Containing Protein with this compound

Objective: To functionalize a protein with the this compound linker.

Materials:

-

Protein of interest (Molecule A) with accessible primary amines (e.g., antibody, enzyme).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Activation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL[7].

-

Ensure the buffer is free of primary amines (e.g., Tris) and other nucleophiles.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-25 mM[7]. For example, dissolve 5 mg of this compound (MW: ~639 g/mol ) in approximately 313 µL of solvent for a 25 mM solution.

-

-

Activation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing[7].

-

-

Purification of the Activated Protein:

-

Remove excess, unreacted this compound and the NHS by-product by passing the reaction mixture through a desalting column equilibrated with Activation Buffer.

-

Collect the protein-containing fractions. The activated protein is now ready for the subsequent conjugation step.

-

Protocol 2: Conjugation of the Activated Protein with a Thiol-Containing Molecule

Objective: To conjugate the SPDP-activated protein with a molecule containing a free thiol group.

Materials:

-

SPDP-activated protein (from Protocol 1).

-

Thiol-containing molecule (Molecule B) (e.g., cysteine-containing peptide, small molecule drug).

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2.

-

Purification system (e.g., SEC-HPLC).

Procedure:

-

Thiol-Containing Molecule Preparation:

-

Dissolve the thiol-containing molecule in Conjugation Buffer. If the molecule has existing disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the solution of the SPDP-activated protein. A 1.5 to 5-fold molar excess of the thiol-containing molecule over the activated protein is a good starting point.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm[6].

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate from unreacted molecules and by-products using an appropriate method such as size-exclusion chromatography (SEC-HPLC)[8].

-

Quantitative Data Summary

| Parameter | Condition | Value/Range | Rationale |

| NHS Ester Reaction pH | - | 7.2 - 8.5[3][4] | Balances amine nucleophilicity with NHS ester hydrolysis. |

| NHS Ester Hydrolysis Half-life | pH 7.0, 4°C | ~4-5 hours[3] | Provides a stable reaction window at neutral pH and lower temperature. |

| NHS Ester Hydrolysis Half-life | pH 8.6, 4°C | ~10 minutes[3] | Highlights the increased instability at higher pH, necessitating shorter reaction times. |

| Thiol-Disulfide Exchange pH | - | 7.0 - 8.0[7] | Optimal for the reaction between the pyridyl disulfide and the thiol. |

| Molar Excess of this compound | - | 10-20 fold | Drives the activation reaction to completion. |

| Molar Excess of Thiol Molecule | - | 1.5-5 fold | Ensures efficient conjugation to the activated protein. |

Characterization of the Bioconjugate: A Self-Validating System

Thorough characterization is essential to confirm successful conjugation and to assess the purity and homogeneity of the final product.

SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a powerful technique to visualize the increase in molecular weight upon conjugation[9].

-

Non-reducing SDS-PAGE: The conjugated product will show a band with a higher molecular weight compared to the unconjugated protein.

-

Reducing SDS-PAGE: If the conjugate is treated with a reducing agent like DTT, the disulfide bond will be cleaved, and the protein will revert to its original molecular weight. This confirms the formation of a disulfide linkage.

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius. It is an excellent method for assessing the purity of the conjugate and detecting the presence of aggregates or unreacted starting materials[8]. A successful conjugation will result in a new peak with a shorter retention time (higher apparent molecular weight) compared to the unconjugated protein.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the number of linker-payload molecules attached to the protein[10][11]. This is particularly important for determining the drug-to-antibody ratio (DAR) in ADC development.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Yield | Inefficient activation of the amine-containing molecule. | Optimize the molar excess of this compound. Ensure the reaction buffer is at the optimal pH (7.2-8.5) and free of competing nucleophiles. |

| Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use in anhydrous solvent. Control the reaction time and temperature, especially at higher pH. | |

| Inefficient thiol-disulfide exchange. | Ensure the thiol-containing molecule is fully reduced. Optimize the molar excess of the thiol molecule. | |

| Protein Aggregation | Changes in protein conformation upon conjugation. | Optimize the degree of modification by adjusting the molar ratio of the linker. Include excipients in the buffer to improve protein stability. |

| Cleavage of the Disulfide Bond | Presence of reducing agents in the buffers or during storage. | Ensure all buffers are free of reducing agents. Store the final conjugate in an appropriate buffer. |

| Heterogeneous Product | Non-specific reactions or incomplete reactions. | Optimize reaction conditions (pH, time, temperature, molar ratios) to favor the desired reaction. Purify the final conjugate using high-resolution techniques like SEC-HPLC. |

Cleavage of the Disulfide Linker

The disulfide bond in the SPDP linker can be cleaved by reducing agents such as dithiothreitol (DTT)[12]. This property is often exploited for the intracellular release of drugs from ADCs in the reducing environment of the cell.

Protocol for Cleavage:

-

Dissolve the bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).

-

Add DTT to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at 37°C.

-

Analyze the cleavage products by SDS-PAGE or SEC-HPLC.

Conclusion: Enabling Innovation in Bioconjugate Development

This compound is a versatile and powerful tool for the precise and controlled conjugation of biomolecules. Its heterobifunctional nature, coupled with the benefits of the PEG spacer, provides a robust platform for the development of a wide range of bioconjugates. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing rigorous characterization techniques, researchers can confidently generate high-quality conjugates for their specific applications in medicine, diagnostics, and biotechnology.

References

-

Fisanick, G. J., et al. (2011). Bioconjugate Chemistry, 22(9), 1832-1843. Available at: [Link]

-

AxisPharm. (2022). What is SPDP Crosslinker? Available at: [Link]

-

Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Available at: [Link]

-

G-Biosciences. (2016). How to visualize proteins after electrophoresis. Available at: [Link]

-

Chemical Society Reviews. (2012). Bioconjugation with maleimides: a review. Available at: [Link]

-

Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Available at: [Link]

-

Bio-Rad. (n.d.). SDS-PAGE Analysis. Available at: [Link]

-

Bieniarz, C., et al. (1996). Bioconjugate Chemistry, 7(1), 88-95. Available at: [Link]

-

ResearchGate. (n.d.). Chemical conjugation with SPDP linker. Available at: [Link]

-

QIAGEN. (n.d.). Visualization of proteins in SDS PAGE gels. Available at: [Link]

-

ACS Nano. (2009). PEGylated Gold Nanoparticles Conjugated to Monoclonal F19 Antibodies as Targeted Labeling Agents for Human Pancreatic Carcinoma Tissue. Available at: [Link]

-

Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Available at: [Link]

-

Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available at: [Link]

-

PubMed Central (PMC). (2015). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. Available at: [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

-

Polymer Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Available at: [Link]

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. agilent.com [agilent.com]

- 9. aboligo.com [aboligo.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SPDP-PEG8-acid in Targeted Drug Delivery Systems

Introduction: Engineering Precision in Drug Delivery

The paradigm of drug delivery has shifted from systemic administration towards highly targeted approaches, aiming to maximize therapeutic efficacy at the disease site while minimizing off-target toxicity.[][2] At the heart of this evolution lies the design of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles, which act as guided missiles, delivering potent payloads directly to pathological cells.[][2][3] The success of these systems hinges on the crucial role of the linker, a molecular bridge that connects the targeting moiety to the therapeutic agent.[4] SPDP-PEG8-acid emerges as a key enabling technology in this field, offering a unique combination of features to create stable, yet selectively cleavable, targeted therapeutics.[5][6]

This technical guide provides an in-depth exploration of this compound, elucidating its mechanism of action and providing field-proven protocols for its application in the development of targeted drug delivery systems. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

This compound: A Multifunctional Linker for Advanced Drug Delivery

This compound is a heterobifunctional crosslinker meticulously designed for bioconjugation.[5][] Its structure incorporates three key functional domains:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithiol group that readily reacts with free sulfhydryl (thiol) groups to form a disulfide bond, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[][8][9] However, in the case of this compound, the NHS ester is replaced by a carboxylic acid, offering more controlled conjugation possibilities. The disulfide bond is the cornerstone of its application in drug delivery, as it remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells.[][4][6]

-

Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic spacer that imparts several advantageous properties to the conjugate.[5][6] It enhances the aqueous solubility of the drug-linker complex, reduces aggregation, and can minimize immunogenicity of the final conjugate.[10][11]

-

Terminal Carboxylic Acid: The free carboxylic acid group provides a versatile handle for conjugation to primary amines on targeting ligands (e.g., antibodies, peptides) or nanoparticles through the formation of a stable amide bond, typically requiring activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[5][12]

The combination of these features makes this compound an ideal candidate for constructing drug delivery systems where the therapeutic payload needs to be securely attached during circulation and efficiently released upon reaching the target site.

Mechanism of Action: Environmentally-Triggered Drug Release

The cleverness of the SPDP linker lies in its ability to exploit the differential redox potentials between the extracellular and intracellular environments. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream.[] However, upon internalization into a target cell, the significantly higher concentration of reducing agents, particularly glutathione, rapidly cleaves the disulfide bond, liberating the conjugated drug in its active form.[6][13] This targeted release mechanism is a critical factor in enhancing the therapeutic index of the drug.[]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of this compound in the preparation and characterization of targeted drug delivery systems.

Protocol 1: Conjugation of a Thiolated Drug to an Amine-Containing Targeting Ligand (e.g., Antibody)

This two-step protocol first activates the carboxylic acid on this compound for reaction with the antibody, followed by conjugation of the thiol-containing drug.

Materials:

-

This compound

-

Targeting ligand (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

-

Thiolated drug molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, SEC)

-

Reducing agent (e.g., Dithiothreitol, DTT) for characterization

Workflow Diagram:

Caption: Workflow for conjugating a thiolated drug to an antibody using this compound.

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Ensure the antibody solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., PBS).

-

-

Activation of this compound:

-

Rationale: The carboxylic acid is converted to a more reactive NHS ester to facilitate efficient reaction with the primary amines on the antibody.[5][12]

-

In a microcentrifuge tube, mix a 10-fold molar excess of this compound with a 12-fold molar excess of both EDC and NHS relative to the amount of antibody to be used.

-

Incubate the mixture at room temperature for 15-30 minutes.

-

-

Conjugation to the Targeting Ligand:

-

Rationale: The activated SPDP-PEG8-NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[] The reaction is typically performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic.[8]

-

Add the activated this compound solution directly to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

To quench the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

-

-

Purification of the Antibody-Linker Conjugate:

-

Rationale: Removal of unreacted linker and activation reagents is crucial to prevent interference in the subsequent drug conjugation step and to accurately determine the degree of labeling.

-

Purify the antibody-PEG-SPDP conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with the reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

-

Conjugation of the Thiolated Drug:

-

Rationale: The pyridyldithiol group on the antibody-linker conjugate reacts with the free thiol group of the drug to form a stable, yet cleavable, disulfide bond.[6][14] This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically.[8]

-

Dissolve the thiolated drug in a suitable solvent (e.g., DMSO) and add it to the purified antibody-PEG-SPDP solution at a 5 to 10-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

-

-

Final Purification:

-

Purify the final antibody-drug conjugate (ADC) using SEC to remove excess drug and byproducts. The final product should be stored under appropriate conditions (typically at 4°C or -20°C).

-

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug.

-

The concentration of the antibody and the drug can be calculated using their respective extinction coefficients. The DAR is the molar ratio of the drug to the antibody.

-

The release of pyridine-2-thione during the drug conjugation step can also be used to quantify the number of attached linkers by measuring the absorbance at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).[15]

-

-

Mass Spectrometry (MS):

-

Rationale: Provides a more precise determination of the DAR and can reveal the distribution of different drug-loaded species.[10][11]

-

Analyze the intact ADC using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The mass shift compared to the unconjugated antibody will indicate the number of conjugated drug-linker molecules.

-

2. In Vitro Drug Release Assay:

-

Rationale: This assay validates the cleavability of the disulfide linker in a reducing environment, mimicking intracellular conditions.[16]

-

Incubate the ADC in a buffer containing a reducing agent (e.g., 10 mM DTT or 5 mM glutathione) at 37°C.

-

At various time points, take aliquots of the reaction and analyze the release of the free drug using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Summary Table:

| Parameter | Method | Expected Outcome |

| Purity | Size-Exclusion Chromatography (SEC-HPLC) | >95% monomeric peak |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy / Mass Spectrometry | Typically 2-4 for optimal efficacy and safety |

| In Vitro Drug Release | HPLC after incubation with DTT/Glutathione | Time-dependent release of the free drug |

| Binding Affinity | ELISA / Surface Plasmon Resonance (SPR) | Binding affinity of ADC should be comparable to the unconjugated antibody |

Protocol 3: Formulation of Drug-Loaded Nanoparticles with this compound Surface Functionalization

This protocol describes the incorporation of this compound into a lipid-polymer hybrid nanoparticle formulation for targeted drug delivery.

Materials:

-

PLGA (Poly(lactic-co-glycolic acid))

-

Lipid mixture (e.g., lecithin, cholesterol)

-

This compound

-

Hydrophobic drug

-

Organic solvent (e.g., acetone, acetonitrile)

-

Aqueous phase (e.g., deionized water, buffer)

-

EDC and NHS

-

Targeting ligand with a free thiol group (e.g., thiolated peptide)

Workflow Diagram:

Caption: Workflow for formulating targeted nanoparticles using this compound.

Procedure:

-

Nanoparticle Formulation by Emulsion-Solvent Evaporation:

-

Rationale: This is a common method for preparing polymer-based nanoparticles, allowing for the encapsulation of hydrophobic drugs.[2]

-

Dissolve PLGA, the hydrophobic drug, the lipid mixture, and this compound in a water-miscible organic solvent.

-

Add the organic phase dropwise to a vigorously stirring aqueous phase to form an oil-in-water emulsion.

-

Continue stirring for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

-

Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and excess reagents.

-

-

Activation of Surface Carboxyl Groups:

-

Resuspend the nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).

-

Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups of the this compound.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Conjugation of the Thiolated Targeting Ligand:

-

Add the thiolated targeting ligand to the activated nanoparticle suspension.

-

Incubate for 2-4 hours at room temperature to allow for the formation of disulfide bonds.

-

Wash the nanoparticles by centrifugation to remove unreacted targeting ligand.

-

-

Characterization of Targeted Nanoparticles:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an organic solvent.

-

In Vitro Drug Release: Perform a drug release study in the presence and absence of a reducing agent to confirm the redox-sensitive release profile.

-

Conclusion and Future Perspectives

This compound stands out as a versatile and powerful tool in the design of sophisticated targeted drug delivery systems. Its unique architecture, combining a cleavable disulfide linker, a biocompatible PEG spacer, and a versatile carboxylic acid handle, provides researchers with the means to construct highly specific and effective therapeutic agents. The protocols outlined in this guide offer a robust starting point for the development of novel ADCs and functionalized nanoparticles. As our understanding of disease biology deepens, the rational design of linkers like this compound will continue to be a driving force in the evolution of precision medicine, paving the way for more effective and less toxic therapies.

References

- Coin, I., et al. (2013). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

-

Interchim. (n.d.). SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers. Retrieved from [Link]

-

AxisPharm. (2022, November 8). What is SPDP Crosslinker? Retrieved from [Link]

- Vllasaliu, D., et al. (2014). Nanocarrier-Assisted Delivery of Drug(s) for the Targeted Treatment of Neurodegenerative Disease. International journal of molecular sciences, 15(12), 22496-22544.

-

ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations... Retrieved from [Link]

-

Precise PEG. (n.d.). This compound. Retrieved from [Link]

-

AxisPharm. (n.d.). SPDP PEG Crosslinkers, PEGylated PEG Reagents. Retrieved from [Link]

-

Precise PEG. (n.d.). SPDP PEG | Cleavable Disulfide Linkers for ADC. Retrieved from [Link]

- Staben, L. R., et al. (2019).

- Xu, K., et al. (2020). Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates. Analytical Chemistry, 92(17), 11636-11644.

-

European Medicines Agency. (2003). Description of composition of pegylated (conjugated) proteins in the summary of product characteristics - Scientific guideline. Retrieved from [Link]

- Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.

- Erickson, H. K., et al. (2012). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.

- Spring, D. R. (2017). Cleavable linkers in antibody–drug conjugates. Future Medicinal Chemistry, 9(13), 1517-1533.

- Guttman, M., et al. (2014). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Analytical chemistry, 86(1), 383-390.

- Christie, R. J., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Journal of controlled release, 235, 297-304.

-

Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

- Beck-Broichsitter, M., et al. (2012).

-

ResearchGate. (2015, August 30). What are the techniques to conjugate antibodies to PEGylated gold nanoparticles? Retrieved from [Link]

- Asai, T., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(21), 15993-16003.

- Piras, L., et al. (2022).

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for SPDP-PEG Conjugation. Retrieved from [Link]

- Cheng, T. C., et al. (2021). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. Pharmaceutics, 13(10), 1581.

Sources

- 2. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanocarrier-Assisted Delivery of Drug(s) for the Targeted Treatment of Neurodegenerative Disease | MDPI [mdpi.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]

- 6. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PEG Acid | BroadPharm [broadpharm.com]

- 13. biochempeg.com [biochempeg.com]

- 14. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 15. interchim.fr [interchim.fr]

- 16. pubs.acs.org [pubs.acs.org]

SPDP-PEG8-acid applications in diagnostic assays

Application Note: High-Fidelity Bioconjugation Strategies Using SPDP-PEG8-Acid in Diagnostic Assays

Abstract

The heterobifunctional crosslinker This compound (3-(2-pyridyldithio)propionyl-PEG8-carboxylic acid) represents a significant advancement over legacy hydrophobic linkers (e.g., SPDP, LC-SPDP) for diagnostic assay development. Its discrete polyethylene glycol (PEG8) spacer confers critical solubility, reduces non-specific binding (NSB), and improves the hydrodynamic stability of antibody-enzyme and antibody-surface conjugates. This guide details the mechanistic rationale and optimized protocols for deploying this compound in Enzyme-Linked Immunosorbent Assays (ELISA) and solid-phase biosensor fabrication, specifically addressing the in situ activation of the carboxylic acid moiety.

Introduction: The Senior Scientist’s Perspective

In diagnostic assay development, the linker is often the "silent failure point." Traditional hydrophobic linkers can induce protein aggregation, burying the very epitopes or active sites you aim to detect. This compound addresses this by introducing a hydrophilic, discrete PEG8 spacer (~32 Å) that solvates the conjugate.

However, unlike standard SPDP (which is supplied as a pre-activated NHS ester), This compound possesses a terminal carboxylic acid.

-

The Challenge: It requires user-initiated activation (typically EDC/sulfo-NHS).

-

The Advantage: This offers superior shelf-stability (carboxylic acids do not hydrolyze like NHS esters) and allows the scientist to control the activation timing and stoichiometry precisely, reducing the risk of over-labeling.

Mechanism of Action:

-

Activation: The carboxylic acid is converted to a semi-stable amine-reactive NHS ester in situ.

-

Amine Coupling: The activated ester reacts with primary amines (Lysine residues) on the target molecule (e.g., Antibody), forming a stable amide bond.

-

Thiol Exchange: The pyridyldithiol group reacts with sulfhydryls (-SH) on a second molecule (e.g., Enzyme or Antigen), releasing pyridine-2-thione and forming a reversible disulfide bond.

Strategic Application 1: Antibody-Enzyme Conjugation (ELISA)

This protocol describes the conjugation of an IgG antibody to Horseradish Peroxidase (HRP). We utilize this compound to "activate" the antibody, which is then reacted with a thiolated HRP.

Experimental Workflow Diagram

Caption: Workflow for heterobifunctional conjugation of IgG to HRP using this compound. Note the parallel preparation of both proteins.

Detailed Protocol

Reagents:

-

Buffer A (Activation/Coupling): PBS, pH 7.2, EDTA-free (Amine-free).

-

Buffer B (Desalting): PBS, pH 7.2, 1-5 mM EDTA (EDTA prevents oxidation of thiols).

-

Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

-

This compound: 10 mM stock in dry DMSO.

Step-by-Step Procedure:

-

Activation of this compound:

-

Prepare a mixture of EDC (5 mM) and Sulfo-NHS (5 mM) in Buffer A.

-

Add this compound stock to a final concentration of 1 mM.

-

Incubate for 15 minutes at Room Temperature (RT). Note: The pH of 7.2 is a compromise; activation is faster at pH 5.0, but pH 7.2 allows immediate addition to the antibody without buffer exchange.

-

-

Antibody Modification:

-

Add the activated SPDP-PEG8 mixture to the IgG solution (1–5 mg/mL) at a 10-20 molar excess of crosslinker over IgG.

-

Incubate for 30–60 minutes at RT.

-

Purification (Critical): Immediately desalt using a Zeba™ Spin Column or dialysis against Buffer B to remove unreacted crosslinker and byproducts. Failure to remove unreacted SPDP will block thiols on the HRP in the next step.

-

-

HRP Preparation (Thiolation):

-

React HRP with Traut’s Reagent (2-iminothiolane) at a 10-fold molar excess for 1 hour.

-

Purify via desalting column into Buffer B .

-

-

Final Conjugation:

-

Mix the SPDP-modified IgG and the Thiol-modified HRP at a 1:1 to 1:3 molar ratio.

-

Incubate for 18 hours at 4°C or 2 hours at RT.

-

Validation: Measure absorbance at 343 nm. The release of pyridine-2-thione (

) confirms the reaction is proceeding.[1]

-